

What is the chemical structure of Neocaesalpin L

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Compound of Interest

Compound Name: Neocaesalpin L

Cat. No.: B15593619

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An In-depth Technical Guide to Neocaesalpin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpin L is a naturally occurring cassane-type furanoditerpenoid isolated from the seeds of *Caesalpinia minax*.^[1] As a member of the extensive family of cassane diterpenoids, which are known for a wide range of biological activities including anti-inflammatory, antimalarial, and cytotoxic effects, **Neocaesalpin L** has been a subject of interest in phytochemical studies. This technical guide provides a comprehensive overview of the chemical structure of **Neocaesalpin L**, summarizes the available biological data, and presents detailed experimental protocols relevant to the assessment of its potential therapeutic activities.

Chemical Structure

Neocaesalpin L is a complex diterpenoid characterized by a fused tetracyclic ring system. Its systematic IUPAC name is [(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate.^[1] The molecular formula of **Neocaesalpin L** is C₂₆H₃₆O₁₁ and its molecular weight is 524.55 g/mol.^[1]

Table 1: Chemical Identifiers for **Neocaesalpin L**

Identifier	Value	Reference
IUPAC Name	[(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate	[1]
Molecular Formula	C ₂₆ H ₃₆ O ₁₁	[1]
Molecular Weight	524.55 g/mol	[1]
Class	Cassane-type furanoditerpenoid	[1]

Biological Activity

Despite the broad spectrum of biological activities reported for other cassane-type diterpenoids, current scientific literature indicates a lack of significant biological activity for **Neocaesalpin L** in common screening assays. A study investigating the anti-inflammatory and cytotoxic activities of several cassane-type diterpenoids, including 14-epi-**neocaesalpin L**, a stereoisomer of **Neocaesalpin L**, found that it exhibited no obvious effects in the tested assays.[2] This suggests that **Neocaesalpin L** itself may also possess weak or no activity in these areas. To date, no studies have reported significant anti-inflammatory, cytotoxic, or other biological activities for **Neocaesalpin L**.

Signaling Pathways

Due to the absence of significant reported biological activity for **Neocaesalpin L**, there is currently no information available regarding its effects on specific signaling pathways. Research into the molecular mechanisms and signaling pathways of natural products is typically initiated following the discovery of potent biological effects.

Experimental Protocols

While specific experimental data for **Neocaesalpin L** is not available, this section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory and cytotoxic activities of diterpenoids. These protocols can be adapted for the study of **Neocaesalpin L** and other related natural products.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

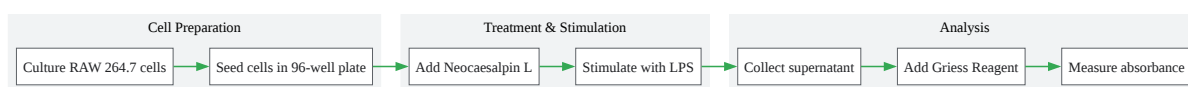
Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from Escherichia coli
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
- Test compound (**Neocaesalpin L**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., L-NMMA, a known NOS inhibitor)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

- Nitrite Measurement:
 - Collect 50 μ L of the cell culture supernatant.
 - Add 50 μ L of Griess Reagent to each sample.
 - Incubate at room temperature for 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.



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References

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- 2. researchgate.net [researchgate.net]
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